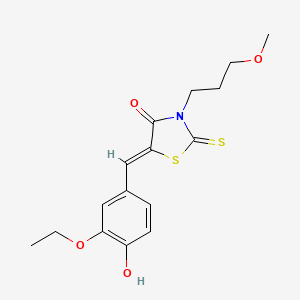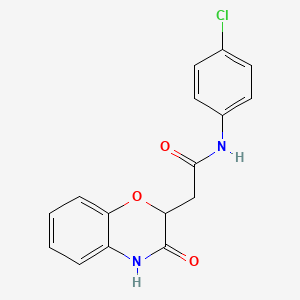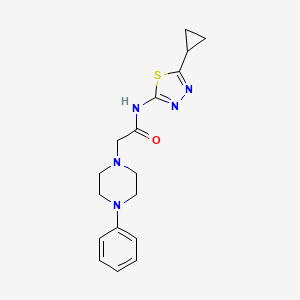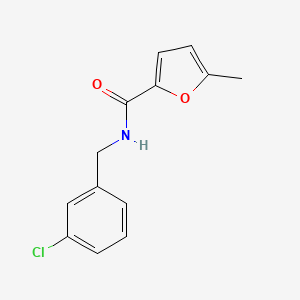
5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds similar to the one , typically involves the condensation of rhodanine with aldehydes in the presence of ethanol or other solvents. A specific example is the preparation of 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol- 1-yl]phenyl}-2- (substituted phenyl)-1,3-thiazolidin- 4-one through refluxation of precursor compounds with thioglycolic acid and anhydrous zinc chloride in ethanol, showcasing the synthetic route's versatility and the structural diversity it affords (Patel et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively studied, revealing insights into their conformational dynamics and stabilization mechanisms. For example, research on (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones has shown that these compounds form hydrogen-bonded dimers, chains of rings, and complex sheets, facilitated by a wide C-C-C angle at the methine carbon, which links the two rings. This structural arrangement underpins the compounds' stability and reactivity (Delgado et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of thiazolidinone derivatives is influenced by their molecular structure. The presence of both electron-rich and electron-deficient sites within these molecules allows for a variety of chemical transformations. For instance, the thioxo and thiazolidinone moieties can undergo nucleophilic attacks, enabling the synthesis of novel biologically relevant molecules through reactions such as hetero-Diels–Alder reactions, as demonstrated in the synthesis of thiopyrano[2,3-d]thiazole derivatives (Atamanyuk et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Khalifa et al. (2015) involved the synthesis of new S-alkylated and Mannich bases carrying a 2-thioxoimidazolidin-4-one moiety. This research is relevant to understanding the chemical properties and potential applications of compounds like 5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one (Khalifa, Al-Omar, Mohamed, & El-serwy, 2015).
Supramolecular Structures
- Delgado et al. (2005) analyzed the supramolecular structures of four 5-arylmethylene-2-thioxothiazolidin-4-ones. This study provides insights into the molecular configurations that can be useful for understanding the applications of 5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one in different fields (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Antimicrobial and Anticancer Properties
- Sherif et al. (2013) focused on the synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivatives, assessing their antimicrobial and anticancer properties. Such studies are crucial for developing new therapeutic agents and exploring the broader applications of compounds related to 5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one (Sherif, Eldeen, & Helal, 2013).
Synthesis and Molecular Structure Investigation
- A research by Benhalima et al. (2011) reported the synthesis and molecular structure investigation of a similar compound, which helps in understanding the molecular dynamics and potential applications of 5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one (Benhalima, Toubal, Chouaih, Chita, Maggi, Djafri, & Hamzaoui, 2011).
Propiedades
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-3-21-13-9-11(5-6-12(13)18)10-14-15(19)17(16(22)23-14)7-4-8-20-2/h5-6,9-10,18H,3-4,7-8H2,1-2H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVAKYQORBGFCH-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCOC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCOC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B4579277.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)
![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)

![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)


![4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4579325.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4579343.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579347.png)
![3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4579353.png)

![5-{5-chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579368.png)
![1,4-bis{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-1,4-diazepane](/img/structure/B4579377.png)